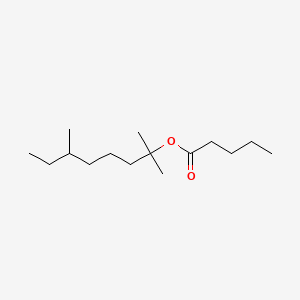
1,1,5-Trimethylheptyl valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a valerate ester linked to a branched alkyl chain. It is primarily used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,5-Trimethylheptyl valerate can be synthesized through esterification reactions. One common method involves the reaction of valeric acid with 1,1,5-trimethylheptanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,5-Trimethylheptyl valerate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Valeric acid and 1,1,5-trimethylheptanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
1,1,5-Trimethylheptyl valerate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,1,5-trimethylheptyl valerate primarily involves its interaction with biological molecules through ester hydrolysis. The ester bond is cleaved by esterases, releasing valeric acid and 1,1,5-trimethylheptanol. These products can then participate in various metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl valerate: Another valerate ester with a simpler alkyl chain.
Methyl valerate: Similar to ethyl valerate but with a methyl group instead of an ethyl group.
Butyl valerate: Contains a butyl group instead of the branched alkyl chain in 1,1,5-trimethylheptyl valerate.
Uniqueness: this compound is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties compared to other valerate esters. This branching can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
96846-73-0 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
2,6-dimethyloctan-2-yl pentanoate |
InChI |
InChI=1S/C15H30O2/c1-6-8-11-14(16)17-15(4,5)12-9-10-13(3)7-2/h13H,6-12H2,1-5H3 |
Clé InChI |
KAEMAFWFBDAUAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC(C)(C)CCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



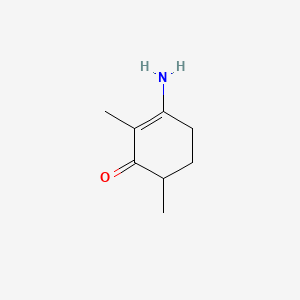
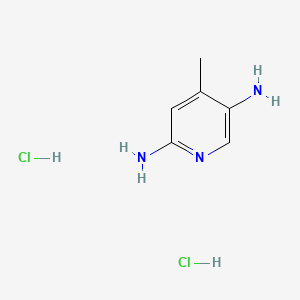
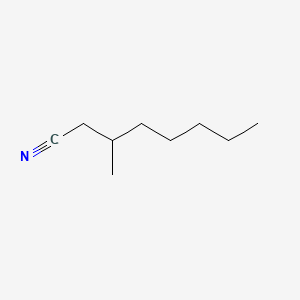
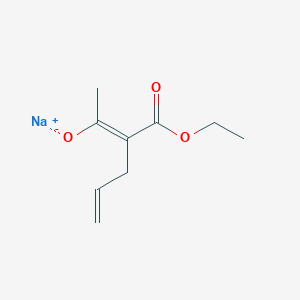
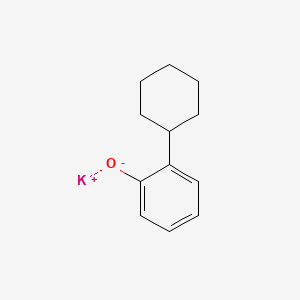
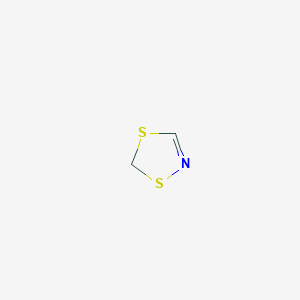
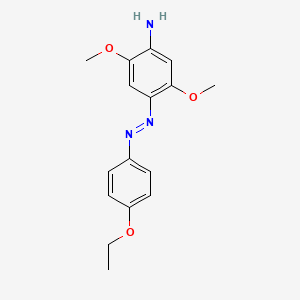
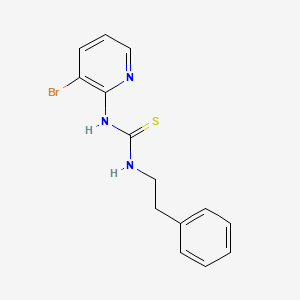
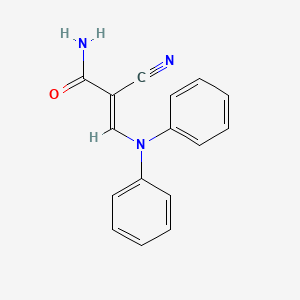
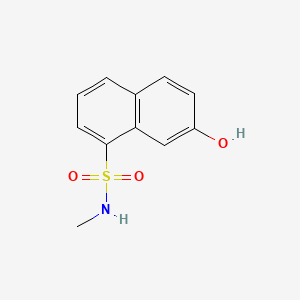


![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)
